molecular formula C11H13BrO B11869538 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11869538
M. Wt: 241.12 g/mol
InChI Key: OXIZEXSPMCKKTO-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of indan-1-ol, featuring a bromine atom at the 6th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the parent compound, 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of brominated organic compounds’ biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In general, the bromine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol: The parent compound without the bromine atom.

    6-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: A chlorinated analog.

    6-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: A fluorinated analog.

Uniqueness

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the bromine atom, which can significantly alter its chemical and physical properties compared to its analogs. The bromine atom can enhance the compound’s reactivity in substitution reactions and influence its biological activity.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroinden-1-ol

InChI

InChI=1S/C11H13BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6H2,1-2H3

InChI Key

OXIZEXSPMCKKTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)O)C

Origin of Product

United States

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